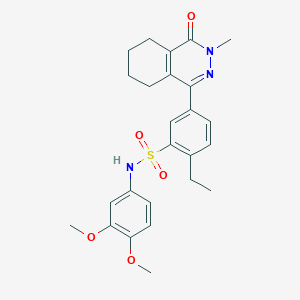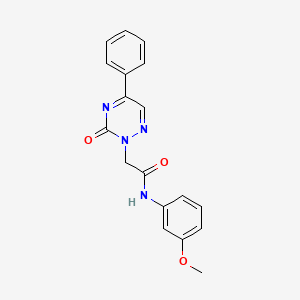![molecular formula C24H25ClN2O3 B11313182 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313182.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドは、クロロフェニル基、ピロリジン環、クロメン骨格など、多様な官能基を特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性とさまざまな分野における用途から、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなステップが含まれます。
クロメン骨格の形成: クロメン骨格は、適切なフェノール誘導体とα、β-不飽和カルボニル化合物を、酸性または塩基性条件下で縮合反応させることで合成できます。
クロロフェニル基の導入: クロロフェニル基は、2-クロロベンゾイルクロリドと、塩化アルミニウムなどの適切な触媒を用いて、フリーデル・クラフツアシル化反応によって導入できます。
ピロリジン環の付加: ピロリジン環は、求核置換反応を通じて付加できます。この反応では、ピロリジンが適切な求電子中間体と反応します。
最終的なカップリング: 最終的なカップリングステップでは、中間体をエチルアミンと反応させて、目的のカルボキサミドを形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮を目的とした触媒の使用などが含まれます。
化学反応の分析
反応の種類
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドは、さまざまな化学反応を起こす可能性があり、以下のような反応があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、カルボニル基をアルコールに還元します。
置換: この化合物は、特にクロロフェニル基で、求核置換反応を起こす可能性があります。この反応では、アミンやチオールなどの求核剤が塩素原子と置換します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: 求核剤(アミン、チオール)、極性非プロトン性溶媒、高温。
主な生成物
酸化: 対応するカルボン酸またはケトン。
還元: 対応するアルコールまたはアミン。
置換: 求核剤を用いた対応する置換誘導体。
科学研究の応用
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性など、潜在的な生物活性を調査されています。
医学: 特に、特定の生物学的経路を標的にした新薬の開発における潜在的な治療的用途を探求されています。
産業: 新素材の開発や、さまざまな産業プロセスにおける触媒として利用されています。
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下のいずれかの方法で効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞表面または細胞内にある受容体の活性の調節。
遺伝子発現の改変: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似化合物との比較
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドは、以下のような類似化合物と比較することができます。
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミド: エチル基がありません。そのため、生物活性や化学的性質が異なる可能性があります。
N-[2-(2-ブロモフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミド: 塩素原子の代わりに臭素原子を含んでいます。そのため、反応性や生物学的標的との相互作用に影響を与える可能性があります。
N-[2-(2-クロロフェニル)-2-(モルホリン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミド: ピロリジンの代わりにモルホリン環を含んでいます。そのため、薬物動態的および薬力学的特性が異なる可能性があります。
結論
N-[2-(2-クロロフェニル)-2-(ピロリジン-1-イル)エチル]-6-エチル-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と多様な官能基は、合成、化学反応、および生物学的調査にとって重要なターゲットとなっています。
特性
分子式 |
C24H25ClN2O3 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O3/c1-2-16-9-10-22-18(13-16)21(28)14-23(30-22)24(29)26-15-20(27-11-5-6-12-27)17-7-3-4-8-19(17)25/h3-4,7-10,13-14,20H,2,5-6,11-12,15H2,1H3,(H,26,29) |
InChIキー |
SNEZSWJAPSURSX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11313104.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313106.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11313108.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313116.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313122.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11313126.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)
![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11313140.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11313142.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
